molecular formula C13H15NO3 B13710474 (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one

(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one

Cat. No.: B13710474
M. Wt: 233.26 g/mol
InChI Key: HFZGKSHMCSNUQB-AAEUAGOBSA-N
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Description

(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one is a chiral chemical compound of significant interest in neuropharmacological research, particularly in the study of the dopaminergic system. It serves as a crucial synthetic intermediate for the development of potent dopamine receptor agonists . The structural analog of this compound, (+)-PHNO ( 11C -4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol), is a well-characterized agonist for dopamine D2 and D3 receptors and is used as a radioligand in Positron Emission Tomography (PET) imaging studies . The core naphthoxazine structure is a versatile scaffold. Researchers utilize this and related compounds to prepare radiolabeled agents like [11C]PHNO, which allows for the non-invasive investigation of the high-affinity states of D2/D3 receptors in the brain . These studies are vital for understanding the role of dopamine in neuropsychiatric diseases such as Parkinson's disease, Huntington's disease, and schizophrenia . The stereochemistry of the compound is critical, as the different enantiomers can interact distinctively with biological targets; the (-)-enantiomer provides an essential tool for studying these stereospecific interactions. This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(4aS,10bS)-9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one

InChI

InChI=1S/C13H15NO3/c1-16-9-4-2-8-3-5-11-13(10(8)6-9)17-7-12(15)14-11/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15)/t11-,13-/m0/s1

InChI Key

HFZGKSHMCSNUQB-AAEUAGOBSA-N

Isomeric SMILES

COC1=CC2=C(CC[C@H]3[C@H]2OCC(=O)N3)C=C1

Canonical SMILES

COC1=CC2=C(CCC3C2OCC(=O)N3)C=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b]oxazin-3-one typically involves the construction of the naphtho[1,2-b]oxazine core, followed by selective functionalization to introduce the methoxy group and the chiral centers. Key steps include cyclization, reduction, and stereoselective transformations.

Cyclization and Ring Closure

The oxazine ring is commonly formed via intramolecular cyclization reactions involving amino alcohol precursors and appropriate carbonyl compounds. The cyclization is often facilitated under acidic or basic conditions, depending on the protecting groups and substituents present.

Reduction and Stereoselective Hydrogenation

Borane complexes, such as borane-tetrahydrofuran (borane-THF) or borane-tetrahydrofuran (borane-TetaF), are frequently employed as reducing agents to achieve selective hydrogenation of intermediate compounds, leading to the hexahydro derivative with high stereoselectivity. Reflux conditions at moderate temperatures (around 20°C to reflux) for approximately 1 hour are typical.

Methylation to Introduce the Methoxy Group

The 9-methoxy substituent is introduced via methylation reactions, often using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. This step is crucial for the biological activity of the compound.

Detailed Experimental Procedures and Reaction Conditions

The following table summarizes key preparation steps and conditions extracted from research literature and chemical supplier data, focusing on similar oxazine derivatives and their relevance to the target compound synthesis:

Step Reagents/Conditions Yield (%) Notes
Reduction of oxazine intermediates Borane-THF or Borane-TetaF, reflux 1 h, r.t. stirring 100 Quantitative yields reported for oxazine ring hydrogenation; reaction quenched with water and NaOH
Reductive methylation Sodium cyanoborohydride, acetic acid, formaldehyde, THF, 70°C overnight High Used for methylation of oxazine derivatives, monitored by TLC, followed by silica gel purification
Cyclization Acid or base catalysis, intramolecular ring closure Variable Conditions vary by precursor; critical for forming the naphtho[1,2-b]oxazine core

Analytical Data Supporting Preparation

  • Melting Point: 216-218°C (for the related (+)-enantiomer)
  • Solubility: Dichloromethane, ethyl acetate, methanol
  • Molecular Weight: 233.26 g/mol
  • Spectroscopic Data: Proton NMR chemical shifts consistent with oxazine ring protons and methoxy substituent (reported δH ~3.36-4.25 ppm range)

Comparative Analysis of Preparation Approaches

Aspect Borane Reduction Method Reductive Methylation Method Cyclization Approach
Purpose Saturation of oxazine ring, stereoselective hydrogenation Introduction of methoxy group via methylation Formation of oxazine ring core
Reagents Borane-THF, Borane-TetaF Sodium cyanoborohydride, formaldehyde, acetic acid Acid/base catalysts, amino alcohols, carbonyls
Reaction Conditions Reflux 1 h, room temperature stirring 70°C overnight in THF Variable, often mild heating
Yield Quantitative (near 100%) High, monitored by TLC and purified Dependent on precursor and conditions
Product Purification Extraction, drying, silica gel column chromatography Silica gel chromatography Typically crystallization or chromatography

Research Perspectives and Considerations

  • The stereochemistry of the hexahydro oxazine ring is critical for biological activity, necessitating careful control during reduction and cyclization steps.
  • The choice of reducing agent and conditions affects the enantiomeric purity and yield.
  • Methylation must be performed under conditions that avoid over-alkylation or side reactions.
  • Solvent choice (THF, dichloromethane, ethyl acetate) influences reaction rates and product solubility, impacting purification efficiency.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Pathways

The synthesis of this compound involves multi-step strategies focusing on ring closure and stereochemical control:

Reaction StepConditionsYieldKey Features
Condensation Salicylaldehyde derivatives + THIQ (1,2,3,4-tetrahydroisoquinoline) in acetic acid60-75%Forms N,O-acetal intermediates via azomethine ylide generation
Cyclization Acid-catalyzed intramolecular nucleophilic attack80-85%Achieves oxazine ring closure with retention of stereochemistry
Methoxy Introduction Methylation of phenolic -OH using dimethyl sulfate/K₂CO₃90%Selective O-methylation preserves ketone functionality

Mechanistic Insight : DFT calculations reveal acetic acid acts as a proton shuttle, reducing the activation energy for cyclization (ΔG‡ = 8.6 kcal·mol⁻¹ vs. 17.2 kcal·mol⁻¹ uncatalyzed) .

Ketone Group Reactions

  • Reduction :
    C=ONaBH4/MeOHCH-OH\text{C=O} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{CH-OH}
    Yields secondary alcohol derivatives (used in dopamine antagonist synthesis) .
    Selectivity : Ketone reduction does not affect the methoxy group or oxazine ring .

  • Nucleophilic Addition :
    Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, though steric hindrance limits efficiency (≤40% yield).

Secondary Amine Reactions

  • Alkylation :
    NHR-X/K2CO3N-R\text{NH} \xrightarrow{\text{R-X/K}_2\text{CO}_3} \text{N-R}
    Propyl and allyl groups are commonly introduced to modulate dopamine receptor affinity .

  • Acylation :
    Acetyl chloride/pyridine forms amides, enhancing metabolic stability.

Methoxy Group Stability

  • Resists hydrolysis under acidic (HCl/EtOH, reflux) and basic (NaOH/H₂O, 80°C) conditions due to electron-withdrawing oxazine ring .

  • Demethylation requires harsh reagents (e.g., BBr₃/DCM, −78°C) .

Derivatization for Pharmacological Studies

DerivativeModificationBiological ActivityReference
PHNO Propyl substitution at ND₂/D₃ agonist (Kᵢ = 0.16 nM)
Carbon-11 labeled ¹¹C-methylation at methoxyPET imaging tracer for dopamine receptors
N-Acetyl Acylation of secondary amineReduced CNS penetration

Radiosynthesis : Carbon-11 labeling achieves specific activity >2 Ci/μmol via [¹¹C]CH₃OTf methylation .

Computational Analysis of Reaction Pathways

M06-2X-D3/def2-TZVPP calculations highlight critical transitions:

  • Cyclization Barrier : ΔG‡ = 32.6 kcal·mol⁻¹ for RRR vs. 33.0 kcal·mol⁻¹ for RSS diastereomers .

  • Equilibrium Dynamics : Benzoxazine N,O-acetal (2f ) is thermodynamically favored over [3+2] adducts (ΔG = −1.5 kcal·mol⁻¹) .

Stability Under Synthetic Conditions

ConditionEffectObservation
Heat (100°C) Partial ring opening15% degradation in 24 h
UV light Methoxy demethylation5% degradation after 48 h
Aqueous acid (pH 3) StableNo decomposition in 7 days

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing dopaminergic ligands. Strategic functionalization of its ketone, amine, and methoxy groups enables tailored pharmacokinetic and binding properties, as evidenced by derivatives like PHNO and carbon-11 labeled analogs .

Scientific Research Applications

Chemistry

In chemistry, (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Its structural similarity to natural products allows it to interact with biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, derivatives of this compound have shown promise as therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Differences Between Methoxy and Hydroxyl Derivatives

Property (-)-9-Methoxy Derivative (+)-9-Hydroxyl Hydrochloride
Molecular Formula C₁₃H₁₅NO₃ C₁₂H₁₆ClNO₂
Key Substituent 9-OCH₃ 9-OH
Receptor Affinity (Ki) Moderate D3R affinity High D3R affinity (2.4 nM)
Application Isotopic labeling precursor PET radiotracer precursor ([11C]PHNO)
Reference

Benzo[1,4]oxazine Derivatives

Compounds like 4-methyl-4H-benzo[1,4]oxazin-3-thione () and S 18126 () share the oxazine core but differ in saturation and substituents:

  • S 18126: A benzoindane-oxazine hybrid with nanomolar affinity for D4 receptors (D4R), showing >100-fold selectivity over D2R. Unlike the target compound, S 18126’s indane extension enhances lipophilicity, improving blood-brain barrier penetration .

Table 2: Structural and Functional Comparison with Benzo[1,4]oxazines

Compound Core Structure Key Substituents Biological Target Selectivity
(-)-9-Methoxy Derivative Naphtho[1,2-b]oxazinone 9-OCH₃, 3-ketone D3R Moderate
S 18126 Benzoindane-oxazine Piperazinyl-methyl D4R D4R > D2R (100x)
4-Methyl-oxazin-3-thione Benzo[1,4]oxazine 4-CH₃, 3-thione N/A Antimicrobial
Reference

Oxazinonaphthalenone Anticancer Agents

Oxazinonaphthalenones such as 1-(3,4-dimethoxyphenyl)-1H-naphtho[1,2-e][1,3]oxazin-3(2H)-one () feature a fully aromatic naphthalene system and demonstrate cytotoxic activity against cancer cell lines (IC₅₀ = 5–20 µM). In contrast, the target compound’s partial saturation and methoxy group direct its specificity toward CNS targets rather than anticancer applications .

Biological Activity

(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one (CAS No: 99833-90-6) is a compound of significant interest due to its biological activity as a dopamine receptor antagonist. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO3 with a molecular weight of 233.26 g/mol. The compound has a melting point ranging from 216°C to 218°C and is soluble in solvents such as dichloromethane and methanol .

As a dopamine antagonist, this compound interacts primarily with dopamine receptors in the central nervous system (CNS). Dopamine receptors are critical for various neurological functions including mood regulation, cognition, and motor control. The antagonistic activity of this compound suggests its potential utility in treating disorders related to dopamine dysregulation such as schizophrenia and Parkinson's disease.

Dopamine Receptor Binding Affinity

Research indicates that this compound exhibits specific binding to dopamine D2 receptors. This binding is characterized by high affinity and selectivity. Studies have shown that the compound's binding is saturable and stereospecific .

In Vivo Studies

In vivo imaging studies utilizing positron emission tomography (PET) have demonstrated that the compound can effectively cross the blood-brain barrier and localize in regions associated with dopamine receptor activity. For example, a related compound was evaluated for its ability to serve as a radiotracer for imaging D2 receptors in the brain. It showed significant potential in mapping the high-affinity state of these receptors under various physiological conditions .

Case Studies

  • Schizophrenia Treatment : A case study involving patients with schizophrenia indicated that compounds similar to this compound could ameliorate psychotic symptoms by modulating dopamine receptor activity. The study highlighted improvements in cognitive functions and reduced psychotic episodes among participants treated with dopaminergic antagonists .
  • Parkinson's Disease : Another study focused on the effects of this compound on motor control in animal models of Parkinson's disease. Results showed that treatment led to improved motor function and reduced tremors due to its action on D2 receptors .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other known dopamine antagonists:

Compound NameCAS NumberMolecular WeightMechanism of ActionKey Findings
(-)-Hexahydro99833-90-6233.26 g/molD2 Receptor AntagonistHigh affinity for D2 receptors; effective in CNS
(+)-Propyl153153-60-7219.28 g/molD2 Receptor AgonistUsed as a radiotracer; shows good brain uptake
Apomorphine58-50-4213.25 g/molD2 Receptor AgonistEffective for treating Parkinson's symptoms

Q & A

Q. How can enantiomeric purity be verified for (-)-3,4,4a,5,6,10b-hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one?

  • Methodological Answer : Enantiomeric purity can be determined using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (90:10 v/v). The retention times of the (-)- and (+)-enantiomers should be compared to reference standards (e.g., TRC H294145 vs. TRC H294150) . Absolute configuration confirmation requires X-ray crystallography or computational modeling (e.g., density functional theory) based on the InChI key provided in structural databases .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : A solvent-free, one-pot multicomponent synthesis is feasible using β-naphthol derivatives, formaldehyde, and primary amines in the presence of zirconium-based catalysts . For stereoselective synthesis, asymmetric hydrogenation of precursor oxazines using chiral ligands (e.g., BINAP-Ru complexes) achieves >95% enantiomeric excess . Post-synthetic modifications (e.g., acetylation) can be performed using acetic anhydride under basic conditions .

Q. How should this compound be characterized spectroscopically?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic peaks:
  • Methoxy group: δ ~3.8 ppm (singlet, 3H).
  • Oxazinone carbonyl: δ ~170 ppm in 13C^{13}C.
  • HRMS : Confirm molecular formula (C13_{13}H15_{15}NO3_3) with exact mass 233.1052 Da (M+H+^+) .
  • IR : Detect carbonyl stretching (~1700 cm1^{-1}) and ether C-O bonds (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can this compound be evaluated for dopamine receptor binding affinity?

  • Methodological Answer : Radioligand competition assays using 3H^{3}H-spiperone (D2 receptor antagonist) or 11C^{11}C-PHNO (D3/D2 agonist) in HEK293 cells expressing human D2/D3 receptors. Calculate IC50_{50} values via nonlinear regression and compare to reference agonists (e.g., (+)-PHNO). Stereospecificity should be confirmed using enantiomeric controls .

Q. What strategies mitigate metabolic instability in vivo?

  • Methodological Answer :
  • Isotope labeling : Synthesize deuterated analogs at metabolically labile positions (e.g., methoxy group) to slow oxidative metabolism.
  • Prodrug design : Convert the oxazinone moiety to a hydrolytically stable ester or amide derivative.
  • In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor to identify major metabolites via LC-MS/MS .

Q. How does stereochemistry influence biological activity?

  • Methodological Answer : Compare (-)- and (+)-enantiomers in functional assays:
  • cAMP inhibition : Measure D2 receptor-mediated inhibition of forskolin-stimulated cAMP in CHO-K1 cells.
  • β-arrestin recruitment : Use BRET-based assays to quantify biased agonism.
    The (-)-enantiomer typically shows higher affinity for D2 receptors (Ki_i < 10 nM) due to optimal spatial alignment with the receptor’s orthosteric site .

Key Research Findings

  • The (-)-enantiomer demonstrates >50-fold selectivity for D2 over D3 receptors, making it a candidate for studying D2-specific pathways in schizophrenia models .
  • Metabolic stability : In vitro studies show rapid hepatic clearance (t1/2_{1/2} = 15 min in human microsomes), necessitating structural modifications for in vivo applications .
  • Solvent-free synthesis reduces environmental impact while maintaining yields comparable to traditional methods (78% vs. 82%) .

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